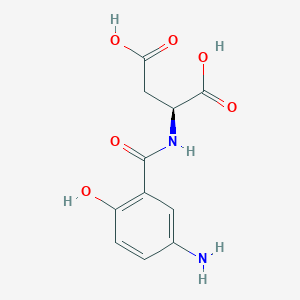
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- is a derivative of L-aspartic acid, an important amino acid in the biosynthesis of proteins. This compound is characterized by the presence of an amino group and a hydroxybenzoyl group attached to the aspartic acid backbone. It is a key intermediate in the development of pharmaceuticals and nutraceuticals due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- typically involves the use of biocatalytic enantioselective hydroamination. This method employs ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. The reaction involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-arylalkyl-substituted L-aspartic acids with high enantiopurity (greater than 99% ee) and good isolated yield (up to 79%) .
Industrial Production Methods
Industrial production of this compound often relies on the same biocatalytic methods due to their efficiency and environmental friendliness. The use of carbon-nitrogen lyases such as aspartate ammonia lyase (DAL) and 3-methylaspartate ammonia lyase (MAL) has been well-documented in the enantioselective hydroamination of fumaric acid to produce N-substituted L-aspartic acids .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure high yields and purity .
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)-, which are used in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is a key intermediate in the development of drugs with potent biological activities.
Industry: It is used in the production of food additives and nutraceuticals.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of bioactive compounds that exert their effects through different biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Substituted L-aspartic acids: These compounds share a similar structure but differ in the nature of the substituent groups attached to the aspartic acid backbone.
L-Aspartic acid derivatives: These include various derivatives of L-aspartic acid with different functional groups attached.
Uniqueness
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high enantiopurity and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
202981-19-9 |
|---|---|
Molecular Formula |
C11H12N2O6 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(2S)-2-[(5-amino-2-hydroxybenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O6/c12-5-1-2-8(14)6(3-5)10(17)13-7(11(18)19)4-9(15)16/h1-3,7,14H,4,12H2,(H,13,17)(H,15,16)(H,18,19)/t7-/m0/s1 |
InChI Key |
CRLOBZOULVWQSR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)C(=O)N[C@@H](CC(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NC(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)
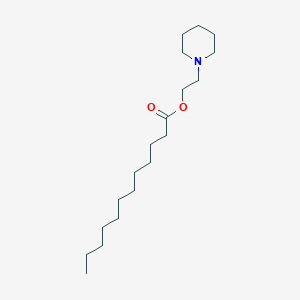
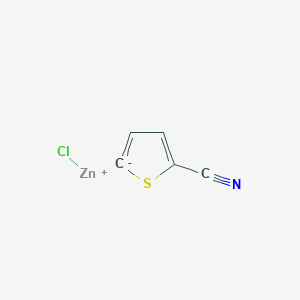
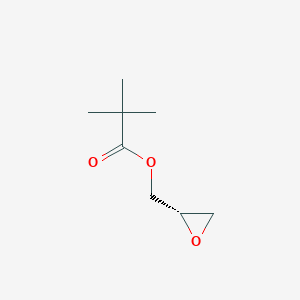
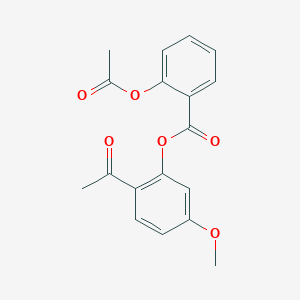
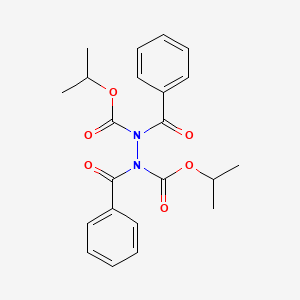
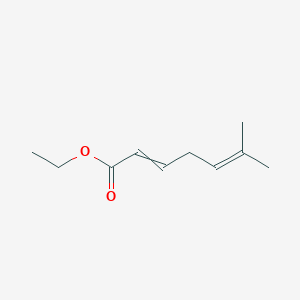
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
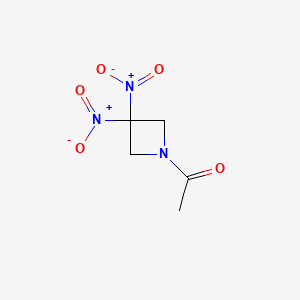
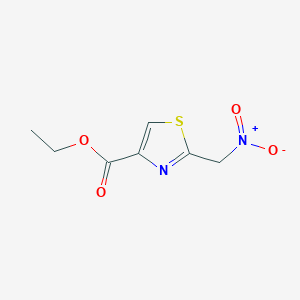
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
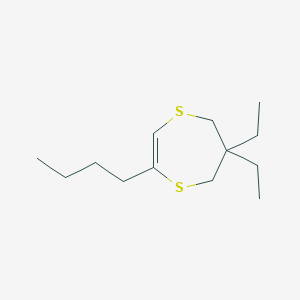
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
